molecular formula C15H16Cl2N4O B6706800 N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide

Cat. No.: B6706800
M. Wt: 339.2 g/mol
InChI Key: YLLVGVGBRZOHDW-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a dichlorophenyl moiety.

Properties

IUPAC Name

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-9-19-20-13(21(9)11-5-6-11)8-18-14(22)7-10-3-2-4-12(16)15(10)17/h2-4,11H,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLVGVGBRZOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)CNC(=O)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Dichlorophenyl Moiety: The dichlorophenyl group is incorporated through a nucleophilic substitution reaction, often using dichlorobenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the PI3K/AKT pathway, leading to alterations in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.

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